![molecular formula C30H32N4O5S B2496488 N-(2-furylmethyl)-4-{[2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide CAS No. 422292-76-0](/img/structure/B2496488.png)
N-(2-furylmethyl)-4-{[2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of complex organic molecules that exhibit a range of biological activities. The synthesis and study of such compounds are crucial for the development of new pharmaceuticals and materials.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, Lu et al. (2021) described the synthesis of a molecule with antiproliferative activity through condensation and cyclization steps, highlighting techniques that could be relevant for synthesizing the target compound (Lu et al., 2021).
Molecular Structure Analysis
The determination of molecular structure is typically achieved through crystallography and molecular modeling. The study by Lu et al. (2021) also detailed the crystal structure of a synthesized molecule, underscoring the importance of structural determination in understanding the function and reactivity of complex molecules (Lu et al., 2021).
Chemical Reactions and Properties
The reactivity of complex organic molecules can be studied through their participation in various chemical reactions. Flippin and Muchowski (1993) investigated the acylation of o-tolualdehyde cyclohexylimines, revealing insights into the reactivity of similar compounds (Flippin & Muchowski, 1993).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and crystallinity, are crucial for their application and processing. These properties can be influenced by the molecular structure and functional groups present in the compound.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are essential for the potential application of organic compounds in medicinal chemistry and material science. Elfekki et al. (2014) discussed the synthesis and evaluation of novel compounds for anti-cancer activity, providing a model for assessing the chemical properties of similar molecules (Elfekki et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research has been dedicated to synthesizing novel compounds with potential therapeutic applications, including the chemical structure of interest. A study highlighted the synthesis of quinazolinone derivatives that exhibit significant antimicrobial properties. These compounds were synthesized and characterized using various spectroscopic techniques, indicating their potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011). Another research effort focused on the synthesis of fluoroquinolone-based 4-thiazolidinones, exploring their structural characterization and antimicrobial activity (Patel & Patel, 2010).
Antimicrobial Activity
Several studies have synthesized and evaluated quinazolinone derivatives for their antimicrobial efficacy. One such investigation synthesized compounds with potential antimicrobial activity against a range of bacterial and fungal strains, highlighting the chemical compound's role in addressing microbial resistance (Habib, Hassan, & El‐Mekabaty, 2013). Another study synthesized newer thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones, assessing their anticonvulsant potential and indirectly suggesting their broader pharmacological applications (Archana, Srivastava, & Kumar, 2002).
Antiproliferative Activity
The antiproliferative potential of related compounds has been explored, with a focus on their inhibitory effects on cancer cell lines. One study detailed the synthesis of a molecule with antiproliferative activity, indicating its utility in cancer research (Lu et al., 2021). This research underscores the compound's relevance in developing new therapeutic strategies against cancer.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-4-[[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O5S/c1-38-23-7-4-6-22(16-23)32-27(35)19-40-30-33-26-10-3-2-9-25(26)29(37)34(30)18-20-11-13-21(14-12-20)28(36)31-17-24-8-5-15-39-24/h2-10,15-16,20-21H,11-14,17-19H2,1H3,(H,31,36)(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSOFAZRZZDQQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4CCC(CC4)C(=O)NCC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




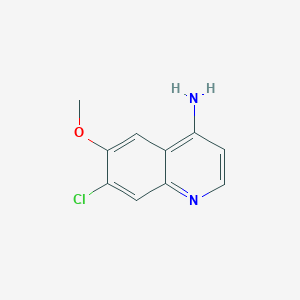
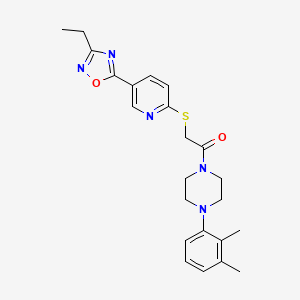
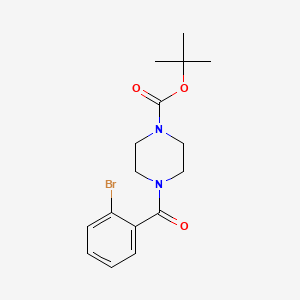

![N-(3-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2496418.png)
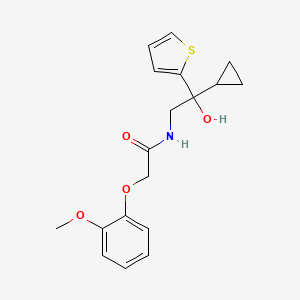
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2496422.png)
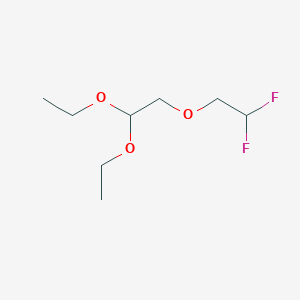


![(E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2496427.png)